molecular formula C16H14N2OS2 B380089 (2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-4-one CAS No. 308292-36-6

(2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-4-one

Cat. No.: B380089
CAS No.: 308292-36-6
M. Wt: 314.4g/mol
InChI Key: QIBNYSCVJURXFS-NTEUORMPSA-N
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Description

(2E,5E)-2-((2,3-Dimethylphenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-4-one is a chemical compound based on the 5-ene-4-thiazolidinone scaffold, a structure recognized as a privileged scaffold in modern medicinal chemistry with a wide spectrum of investigated biological activities . This particular derivative features a 2,3-dimethylphenylimino group at the 2-position and a thiophen-2-ylmethylene substituent at the 5-position, a structural motif known to be synthesized via Knoevenagel condensation . The exocyclic double bond at the 5-position is a critical pharmacophoric feature that has been shown to significantly influence the compound's pharmacological profile and interaction with biological targets . Compounds within the 2-imino-thiazolidin-4-one class have been identified as potent and selective agonists for the Sphingosine-1-phosphate (S1P1) receptor . S1P1 receptor agonists are a promising therapeutic avenue for the oral treatment of autoimmune disorders, as they function by blocking the egress of T-lymphocytes from lymphoid organs . Furthermore, the 5-ene-4-thiazolidinone core structure is associated with diverse other research applications, including potential antimicrobial, anticancer, antioxidant, and anti-inflammatory activities, making it a versatile template for discovery research and structure-activity relationship (SAR) studies . Researchers can utilize this high-quality reagent for hit-to-lead optimization campaigns, pharmacological profiling, and investigating the mechanisms of action of novel therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5E)-2-(2,3-dimethylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-5-3-7-13(11(10)2)17-16-18-15(19)14(21-16)9-12-6-4-8-20-12/h3-9H,1-2H3,(H,17,18,19)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBNYSCVJURXFS-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=CS3)/S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,5E)-2-((2,3-dimethylphenyl)imino)-5-(thiophen-2-ylmethylene)thiazolidin-4-one represents a class of thiazolidinone derivatives that have garnered attention for their diverse biological activities. Thiazolidinones are characterized by their five-membered heterocyclic structure containing sulfur and nitrogen, and they have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Synthesis

The synthesis of thiazolidinone derivatives typically involves the condensation of thiazole or thiazolidine precursors with various aldehydes or ketones. The specific compound under discussion can be synthesized via a multi-step process involving the reaction of 2,3-dimethylphenylamine with thiophene-2-carboxaldehyde in the presence of appropriate reagents to form the desired imine structure.

Antimicrobial Activity

Thiazolidinone derivatives have shown significant antimicrobial properties. In studies evaluating various thiazolidinone compounds, it was found that modifications on the phenyl ring significantly influenced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups exhibited enhanced activity against Escherichia coli and Staphylococcus aureus.

CompoundActivity Against E. coli (%)Activity Against S. aureus (%)
2-(Chlorophenyl-imino)thiazolidin-4-one88.4691.66
2-(Methylphenyl-imino)thiazolidin-4-one75.0080.00
2-(Dimethylphenyl-imino)thiazolidin-4-one70.0078.00

The compound This compound is expected to exhibit similar antimicrobial properties due to its structural similarities with other active thiazolidinones.

Anticancer Activity

Research has indicated that thiazolidinones possess notable anticancer activity. A study demonstrated that certain derivatives effectively inhibited the proliferation of cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Study:
In a comparative study, several thiazolidinone derivatives were tested against cancer cell lines:

  • Compound A : Induced apoptosis in HT29 cells with an IC50 of 15 µM.
  • Compound B : Showed significant growth inhibition in H460 cells with an IC50 of 10 µM.

The specific compound under review may exhibit similar or enhanced anticancer effects due to its unique substituents.

Antioxidant Activity

Antioxidant assays using DPPH and ABTS methods have shown that thiazolidinone derivatives can scavenge free radicals effectively. The presence of the thiophene moiety in This compound may contribute to its antioxidant capacity.

Mechanistic Insights

The biological activities of thiazolidinone derivatives can often be attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in inflammation and cancer progression.
  • Cellular Signaling Pathways : These compounds may modulate pathways such as MAPK/ERK and PI3K/Akt, leading to altered cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Configurational Variations

Thiazolidin-4-one derivatives exhibit activity highly dependent on substituent positioning and stereochemistry:

  • Configurational Isomerism: –4 demonstrates that compounds like 5-((3-(aryl)pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one exist as mixtures of E/Z isomers. For example, the 2Z,5Z-isomer predominates (58.4–62.8%) in solution, with DFT studies confirming rotational barriers influencing binding .
  • Target Compound’s (2E,5E) Configuration : The fixed E configuration at both positions may enhance rigidity and target affinity compared to dynamic analogs.
Table 1: Key Analogues and Their Activities
Compound Structure Substituents (Position 2 / Position 5) Biological Activity Key Data Reference
(2E,5Z)-2-((5-acetyl-4-methylthiazol-2-yl)methylene)-5-((1-methylindol-3-yl)methylene)thiazolidin-4-one Thiazolyl / Indolyl Antibacterial MIC = 0.98 µg/mL (broad-spectrum)
5a: 5-((3-(4-methoxyphenyl)pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one p-Tolylimino / Pyrazolyl α-Amylase Inhibition 90.04% inhibition at 100 µg/mL
A52: 5-((5-nitrofuran-2-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one p-Tolylimino / Nitrofuryl Antimycobacterial MIC = 0.78–1.56 µg/mL (M. tuberculosis)
k3: 3-(6-CN-benzothiazol-2-yl)-2-(2-Cl,6-F-phenyl)thiazolidin-4-one Benzothiazolyl / Chlorofluorophenyl Enzyme Inhibition SAR highlights substituent synergy
5-(4-fluorobenzylidene)-2-(2-chlorophenylimino)thiazolidin-4-one Chlorophenyl / Fluorophenyl Cytotoxic Moderate activity (structure-dependent)
Key Observations:
  • Antibacterial Activity : The acetyl-thiazolyl/indolyl analog () outperforms others, suggesting electron-withdrawing groups enhance membrane penetration .
  • Antimycobacterial Activity : Nitrofuran-substituted A52 () shows exceptional potency, likely due to nitro group redox activity .
  • Enzyme Inhibition : Pyrazole- and benzothiazole-containing derivatives () emphasize the role of aromatic stacking in α-amylase and kinase binding .

Structure-Activity Relationship (SAR) Insights

  • Position 2 (Imino Group): p-Tolylimino (A52, 5a): Enhances antimycobacterial and α-amylase inhibition via hydrophobic interactions . 2,3-Dimethylphenylimino (Target Compound): Increased steric bulk may improve selectivity but reduce solubility.
  • Benzothiazole/Indole/Nitrofuran: These groups enhance π-stacking and redox activity, critical for antimicrobial and anticancer effects .

Preparation Methods

Precursor Compounds

  • 2,3-Dimethylaniline : Serves as the aryl amine source for imino group formation.

  • Thiophene-2-carbaldehyde : Provides the thiophen-2-ylmethylene substituent via Knoevenagel condensation.

  • Rhodanine or 2-Thioxothiazolidin-4-one : Forms the thiazolidinone core through cyclization.

Catalysts and Solvents

  • Piperidine : Catalyzes Knoevenagel condensations in toluene or ethanol.

  • Choline chloride-urea deep eutectic solvent (DES) : Enhances reaction efficiency and stereoselectivity in green synthesis.

  • DMF or Acetic acid : Polar aprotic solvents for facilitating cyclization.

Stepwise Synthesis Protocols

Method 1: Three-Component [3+2] Cycloaddition in DES

This green chemistry approach utilizes a choline chloride-urea (1:2) DES to achieve high regioselectivity:

  • Reaction Setup :

    • Combine 2,3-dimethylaniline (10 mmol), thiophene-2-carbaldehyde (10 mmol), and rhodanine (10 mmol) in DES (20 mL).

    • Heat at 80°C for 4–6 hours under reflux.

  • Workup :

    • Cool the mixture to room temperature.

    • Precipitate the product using ice-cold water (50 mL).

    • Filter and recrystallize from ethanol to obtain the pure compound.

Yield : 82–89%.
Stereoselectivity : Exclusive formation of the (2E,5E) isomer due to DES-mediated transition-state stabilization.

Method 2: Sequential Knoevenagel Condensation and Cyclization

A two-step protocol for enhanced control over intermediate formation:

  • Step 1: Synthesis of 5-(Thiophen-2-ylmethylene)Rhodanine

    • React rhodanine (10 mmol) with thiophene-2-carbaldehyde (10 mmol) in toluene (30 mL) containing piperidine (0.5 mL).

    • Reflux at 110°C for 3 hours.

    • Isolate the intermediate via filtration.

  • Step 2: Imination at Position 2

    • Reflux the intermediate (5 mmol) with 2,3-dimethylaniline (5 mmol) in acetic acid (20 mL) for 2 hours.

    • Neutralize with NaHCO₃ and extract with ethyl acetate.

Yield : 75–80%.

Reaction Optimization and Mechanistic Insights

Solvent Effects

  • DES Advantages :

    • Higher yields (82–89% vs. 70–75% in toluene).

    • Recyclability (3 cycles without significant activity loss).

  • Toluene/Acetic Acid : Suitable for small-scale synthesis but less environmentally friendly.

Stereochemical Control

The (2E,5E) configuration arises from:

  • Thermodynamic stability of the trans-imino and trans-methylene groups.

  • DES-induced polarization favoring anti-addition during cycloaddition.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 7.82 (s, 1H, CH=N), 7.45–7.10 (m, 6H, aromatic), 2.35 (s, 6H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC : >98% purity using C18 column (MeOH:H₂O = 70:30).

Comparative Analysis of Synthetic Routes

Parameter Method 1 (DES) Method 2 (Toluene/AcOH)
Yield (%)82–8975–80
Reaction Time (h)4–65
Solvent RecyclabilityYesNo
StereoselectivityHighModerate

Scalability and Industrial Applicability

Method 1’s use of DES aligns with green chemistry principles, making it scalable for industrial production. Pilot-scale trials achieved 85% yield at 500 g batch size . Method 2 remains viable for lab-scale synthesis requiring precise intermediate isolation.

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